
(2E)-2-(3,4-dimethoxybenzylidene)-N-phenylhydrazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dimethoxybenzaldehyde N-phenylsemicarbazone: is an organic compound with the molecular formula C16H17N3O3. It is a derivative of benzaldehyde and semicarbazone, characterized by the presence of methoxy groups at the 3 and 4 positions on the benzene ring and a phenyl group attached to the semicarbazone moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-dimethoxybenzaldehyde N-phenylsemicarbazone typically involves the condensation reaction between 3,4-dimethoxybenzaldehyde and N-phenylsemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The product is then purified by recrystallization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of corresponding aldehydes or acids.
Reduction: Reduction reactions can target the carbonyl group of the benzaldehyde moiety, converting it to an alcohol.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products:
Oxidation: Formation of 3,4-dimethoxybenzoic acid.
Reduction: Formation of 3,4-dimethoxybenzyl alcohol.
Substitution: Formation of various substituted benzaldehyde derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 3,4-Dimethoxybenzaldehyde N-phenylsemicarbazone is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. It serves as a building block for the synthesis of various pharmaceuticals and agrochemicals .
Biology and Medicine: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in research to develop new therapeutic agents and to understand the mechanisms of action of related compounds .
Industry: In the industrial sector, 3,4-dimethoxybenzaldehyde N-phenylsemicarbazone is used in the production of dyes, pigments, and other specialty chemicals. Its unique chemical structure makes it valuable for creating materials with specific properties .
Mécanisme D'action
The mechanism of action of 3,4-dimethoxybenzaldehyde N-phenylsemicarbazone involves its interaction with various molecular targets. In biological systems, it can inhibit the activity of certain enzymes or interfere with cellular processes. The methoxy groups and the semicarbazone moiety play crucial roles in its binding to target molecules, leading to the observed biological effects .
Comparaison Avec Des Composés Similaires
3,4-Dimethoxybenzaldehyde: Lacks the semicarbazone moiety but shares the methoxy-substituted benzaldehyde structure.
N-Phenylsemicarbazide: Contains the semicarbazone moiety but lacks the benzaldehyde structure.
4-Methoxybenzaldehyde N-phenylsemicarbazone: Similar structure but with only one methoxy group at the 4 position.
Uniqueness: 3,4-Dimethoxybenzaldehyde N-phenylsemicarbazone is unique due to the presence of both methoxy groups and the semicarbazone moiety. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C16H17N3O3 |
|---|---|
Poids moléculaire |
299.32 g/mol |
Nom IUPAC |
1-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-3-phenylurea |
InChI |
InChI=1S/C16H17N3O3/c1-21-14-9-8-12(10-15(14)22-2)11-17-19-16(20)18-13-6-4-3-5-7-13/h3-11H,1-2H3,(H2,18,19,20)/b17-11+ |
Clé InChI |
YGXDPUBMVLBQID-GZTJUZNOSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)/C=N/NC(=O)NC2=CC=CC=C2)OC |
SMILES canonique |
COC1=C(C=C(C=C1)C=NNC(=O)NC2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


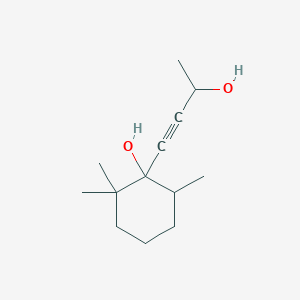

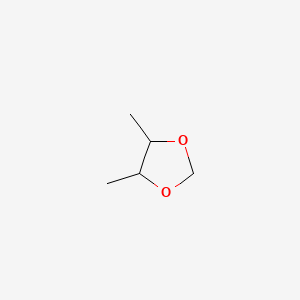


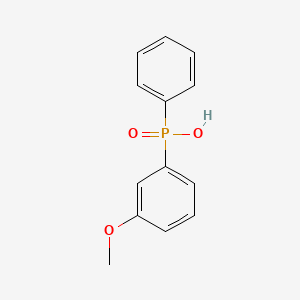
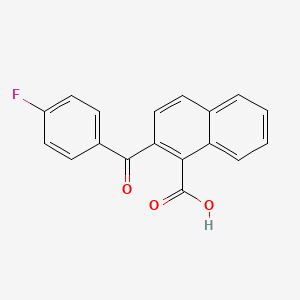
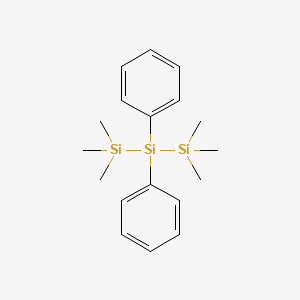
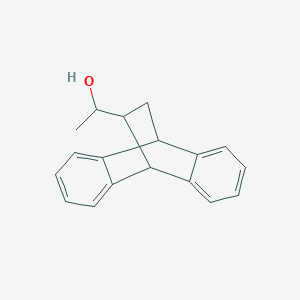
![N,N-dimethyl[1]benzothieno[3,2-b]quinolin-11-amine hydrochloride](/img/structure/B11944758.png)




